N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by the presence of a piperazine ring substituted with a methylbenzyl group and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 4-methylbenzyl chloride under basic conditions to form 4-(4-methylbenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, yielding 4-{[4-(4-methylbenzyl)piperazino]sulfonyl}benzene.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form N1-(4-{[4-(4-methylbenzyl)piperazino]sulfonyl}phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)PROPIONAMIDE: Similar structure with a propionamide group instead of an acetamide group.
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)BUTYRAMIDE: Contains a butyramide group instead of an acetamide group.
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)BENZAMIDE: Features a benzamide group in place of the acetamide group.
Uniqueness
N~1~-(4-{[4-(4-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group, along with the sulfonylphenyl and piperazine moieties, allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-3-5-18(6-4-16)15-22-11-13-23(14-12-22)27(25,26)20-9-7-19(8-10-20)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBEIQBNCVQCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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